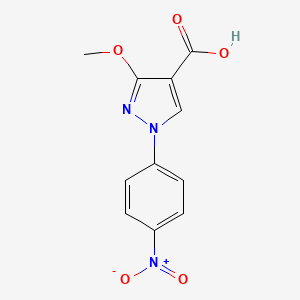

3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methoxy group at position 3, a 4-nitrophenyl substituent at position 1, and a carboxylic acid moiety at position 4 of the pyrazole ring. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid and influence intermolecular interactions in biological or catalytic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone. For example, the reaction of 4-nitrophenylhydrazine with 3-methoxy-2,4-pentanedione in the presence of an acid catalyst can yield the desired pyrazole ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by the oxidation of a methyl group at the 4-position of the pyrazole ring. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium hydride can replace the methoxy group with a hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder, hydrochloric acid

Substitution: Sodium hydride, other strong nucleophiles

Major Products Formed

Oxidation: 3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Reduction: 3-Methoxy-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid

Substitution: 3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (from methoxy substitution)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making these compounds promising candidates for developing new antibiotics.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory properties. A case study involving animal models indicated that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Cancer Research

The compound has also shown promise in cancer research. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspases and the mitochondrial pathway of apoptosis. This opens avenues for further exploration in the development of anticancer therapies.

Agrochemical Applications

Pesticidal Activity

The structural features of this compound lend themselves to applications in agrochemicals, particularly as a pesticide. Field trials have demonstrated effectiveness against common agricultural pests such as aphids and whiteflies. The compound acts as a growth regulator, disrupting the life cycle of these pests and reducing their populations significantly.

Herbicidal Properties

In addition to its pesticidal activity, this compound has been evaluated for herbicidal properties. Laboratory tests indicate that it effectively inhibits the growth of several weed species by interfering with photosynthesis and nutrient uptake mechanisms. This dual functionality makes it a valuable candidate for integrated pest management strategies.

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors.

Nanomaterials Development

Recent studies have explored the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a promising candidate for formulating advanced drug delivery vehicles.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The nitrophenyl group can form π-π interactions with aromatic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with key active site residues.

Protein-Ligand Interactions: In biological studies, the compound can bind to proteins through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can alter the protein’s conformation and affect its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic Acid)

- Key Differences: Replaces the 4-nitrophenyl group with a 3-cyano-4-neophenyl substituent. The cyano group is electron-withdrawing, similar to nitro, but the neophenyl group adds steric bulk.

- Activity: Exhibits potent xanthine oxidase (XO) inhibitory activity (IC50 = 5.8 nM), significantly lower than allopurinol (IC50 = 260 nM) .

- Implications: The cyano group may enhance binding affinity compared to nitro substituents, though both substituents likely improve electron-deficient character at the pyrazole ring.

5-Methyl-1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid

- Key Differences : Features methyl and phenyl groups at positions 1 and 3, lacking electron-withdrawing substituents.

- Physical Properties : Melting point = 136°C, synthesized via NaOH-mediated hydrolysis (80% yield) .

1-Cyclohexyl-5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

- Key Differences : Incorporates a cyclohexyl (bulky, lipophilic) and 4-methoxyphenyl (electron-donating) group.

- Implications : The methoxy group may decrease acidity compared to nitro-substituted analogs, while the cyclohexyl group could enhance membrane permeability .

Biological Activity

3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C13H13N3O5

- Molecular Weight : 291.26 g/mol

- CAS Number : 88597-48-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : The compound enhances caspase activity, leading to programmed cell death in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Microtubule Destabilization : Research indicates that it may act as a microtubule-destabilizing agent, inhibiting cell proliferation at concentrations around 20 μM .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has demonstrated significant inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its mechanism involves the downregulation of NF-kB signaling pathways .

Antimicrobial Activity

The presence of the nitrophenyl group in the structure enhances its antimicrobial properties. Studies have reported that derivatives of pyrazole exhibit broad-spectrum antibacterial and antifungal activities, suggesting potential applications in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing further cell division .

Case Studies and Research Findings

A review of literature from 2018 to 2021 reveals significant advancements in understanding the biological activities of pyrazole compounds:

- In vitro Studies : Various studies have confirmed the cytotoxic effects against different cancer cell lines, with IC50 values indicating potent activity .

- Animal Models : In vivo studies have demonstrated reduced tumor growth in models treated with pyrazole derivatives, supporting their potential as therapeutic agents .

Comparative Table of Biological Activities

Properties

CAS No. |

88597-48-2 |

|---|---|

Molecular Formula |

C11H9N3O5 |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

3-methoxy-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H9N3O5/c1-19-10-9(11(15)16)6-13(12-10)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) |

InChI Key |

FAZYKKBTEWOUPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.